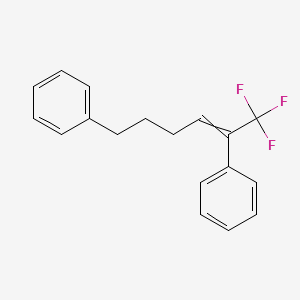
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate is an organic compound with the molecular formula C12H24O3. It is also known by its IUPAC name, (1-hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Vorbereitungsmethoden
The synthesis of 2,2,4-Trimethylpentan-3-yl 2-methylpropanoate typically involves the esterification reaction between 2,2,4-trimethylpentane-1,3-diol and 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, typically an acid or base.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethylpentan-3-yl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzymatic reactions, the ester may act as a substrate that is converted into other products through catalytic processes. The pathways involved can vary widely based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate can be compared with other esters such as:
2,2,4-Trimethylpentane-1,3-diol diisobutyrate: This compound is similar in structure but contains two ester groups.
2,2,4-Trimethylpentane-1,3-diol monoester: This compound has a similar backbone but only one ester group.
Isobutyl isobutyrate: This ester has a different alcohol component but a similar carboxylic acid component.
The uniqueness of this compound lies in its specific combination of the 2,2,4-trimethylpentane backbone with the 2-methylpropanoate ester group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
827043-83-4 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
2,2,4-trimethylpentan-3-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-8(2)10(12(5,6)7)14-11(13)9(3)4/h8-10H,1-7H3 |
InChI-Schlüssel |
UMXUAGHXEIQRIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)(C)C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


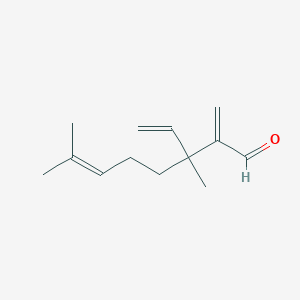
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)
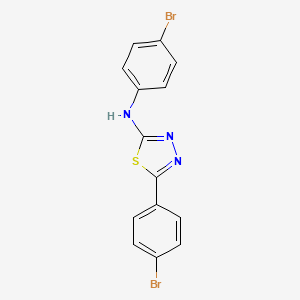
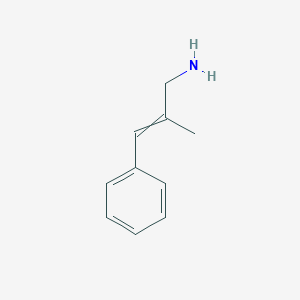

![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
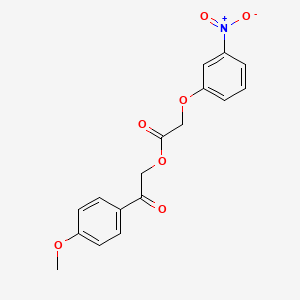
![1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14218824.png)
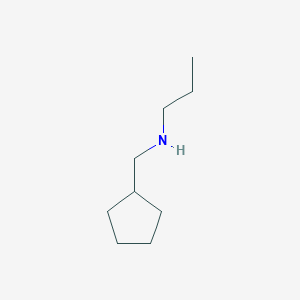
![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
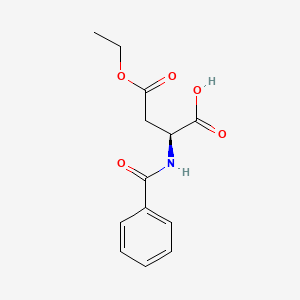
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
![2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14218843.png)
